Cas no 1864063-01-3 (1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-5-methanol, α,1-dimethyl-
- 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
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- MDL: MFCD29034389
- Inchi: 1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3
- InChI Key: RPSWYONBTAKFBW-UHFFFAOYSA-N
- SMILES: C(C1=NC=NN1C)(O)C
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-233789-1g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 1g |
$743.0 | 2023-09-15 | |
| Enamine | EN300-233789-5g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 5g |
$2152.0 | 2023-09-15 | |
| Enamine | EN300-233789-10g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 10g |
$3191.0 | 2023-09-15 | |
| Enamine | EN300-233789-0.05g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-233789-0.1g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-233789-0.25g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-233789-0.5g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-233789-1.0g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-233789-2.5g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-233789-5.0g |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |
1864063-01-3 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol Suppliers
1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
Recent Advances in the Study of 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS: 1864063-01-3)
The compound 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS: 1864063-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its triazole core and hydroxyl functional group, has shown promising potential in various therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's role as a precursor in the synthesis of more complex bioactive molecules. Researchers have successfully utilized 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol as a building block in the development of novel triazole-based derivatives. These derivatives exhibit enhanced biological activity and improved pharmacokinetic profiles, making them attractive candidates for drug development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydroxyl group could significantly increase the compound's bioavailability and target specificity.
In addition to its synthetic utility, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has been investigated for its direct biological effects. Recent in vitro and in vivo studies have revealed its potent inhibitory activity against certain fungal pathogens, particularly Candida species. The compound's ability to disrupt fungal cell wall synthesis has been attributed to its interaction with key enzymes involved in chitin biosynthesis. This finding opens new avenues for the development of antifungal agents with novel mechanisms of action.
Another area of interest is the compound's potential anticancer properties. Preliminary studies have shown that 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can induce apoptosis in certain cancer cell lines, possibly through the modulation of oxidative stress pathways. Researchers are currently exploring its synergistic effects with existing chemotherapeutic agents, aiming to enhance treatment efficacy while minimizing side effects. A recent patent application highlights its use in combination therapies for resistant cancers, underscoring its clinical relevance.
The synthesis of 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has also seen advancements. Recent publications describe more efficient and scalable methods for its production, utilizing green chemistry principles to reduce environmental impact. These improvements are critical for facilitating large-scale manufacturing and ensuring consistent quality for preclinical and clinical studies. Furthermore, computational modeling studies have provided insights into the compound's structure-activity relationships, guiding the design of next-generation analogs with optimized properties.
In conclusion, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS: 1864063-01-3) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in its synthesis and application, position it as a valuable candidate for further research and development. Future studies should focus on elucidating its molecular targets, conducting comprehensive toxicity assessments, and advancing its clinical translation. The continued exploration of this compound and its derivatives holds great potential for addressing unmet medical needs in infectious diseases and oncology.
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